molecular formula C20H25BO4 B6308084 2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester CAS No. 2121511-63-3

2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B6308084
CAS No.: 2121511-63-3
M. Wt: 340.2 g/mol
InChI Key: CMOJJVCZOKUYHQ-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester” is a specialized chemical reagent . It is commonly used in biomedical research . The empirical formula of this compound is C19H23BO3 and it has a molecular weight of 310.20 .


Synthesis Analysis

Pinacolboronate esters, such as “this compound”, are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC1(C)OB(OC1(C)C)c2ccccc2OCc3ccccc3 .


Chemical Reactions Analysis

The hydrolysis of some phenylboronic pinacol esters, including “this compound”, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 100-104 °C . It is classified as a non-combustible solid .

Mechanism of Action

Pinacolboronate esters are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

When handling “2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester”, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, or clothing . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

Future Directions

The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could be a potential future direction for the use of “2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester”.

Properties

IUPAC Name

2-(4-methoxy-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(22-5)13-18(17)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJJVCZOKUYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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